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molecular formula C12H13N3OS B8327621 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea

1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea

Cat. No. B8327621
M. Wt: 247.32 g/mol
InChI Key: ATOLWSDLWBHNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091227B2

Procedure details

Similar to the synthesis of Example 203, a mixture of 1-(7-trifluoromethylsulfonyl-2-benzothiazolyl)-3-ethylurea (0.050 g, 80% pure, 0.11 mmol), lithium chloride (0.039 g, 0.92 mmol, 8.4 eq), triphenylphosphine (0.017 g, 0.066 mmol, 0.6 eq), Pd(PPh3)2Cl2 (0.009 g, 0.013 mmol, 0.12 eq), tetravinyltin (0.040 mL, 0.22 mmol, 2.0 eq), and a crystal of 2,6-di-tert-butyl-4-methylphenol was purged with nitrogen gas, and was heated at about 100° C. for about 1.5 hours. The mixture was taken up in MeOH, filtered, concentrated, and purified by HPLC and preparative TLC in ethyl acetate/heptane mixture to obtain 0.004 g (14%) of the desired compound. LC/MS 248 (M+1); LC retention time 2.96 min.
Name
1-(7-trifluoromethylsulfonyl-2-benzothiazolyl)-3-ethylurea
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.039 g
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
0.009 g
Type
catalyst
Reaction Step One
Yield
14%

Identifiers

REACTION_CXSMILES
FC(F)(F)S([C:6]1[C:14]2[S:13][C:12]([NH:15][C:16]([NH:18][CH2:19][CH3:20])=[O:17])=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)(=O)=O.[Cl-].[Li+].[C:25]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:26]=1.C([Sn](C=C)(C=C)C=C)=C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:25]([C:6]1[C:14]2[S:13][C:12]([NH:15][C:16]([NH:18][CH2:19][CH3:20])=[O:17])=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)=[CH2:26] |f:1.2,^1:55,74|

Inputs

Step One
Name
1-(7-trifluoromethylsulfonyl-2-benzothiazolyl)-3-ethylurea
Quantity
0.05 g
Type
reactant
Smiles
FC(S(=O)(=O)C1=CC=CC=2N=C(SC21)NC(=O)NCC)(F)F
Name
Quantity
0.039 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.017 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.04 mL
Type
reactant
Smiles
C(=C)[Sn](C=C)(C=C)C=C
Name
Quantity
0.009 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similar to the synthesis of Example 203
CUSTOM
Type
CUSTOM
Details
a crystal of 2,6-di-tert-butyl-4-methylphenol was purged with nitrogen gas
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by HPLC and preparative TLC in ethyl acetate/heptane mixture

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=CC=2N=C(SC21)NC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.004 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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